![molecular formula C14H10N6O2S B12559161 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a nitrophenyl and pyridinyl substituent. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction mixture is then subjected to reflux conditions, leading to the formation of the desired triazolo-thiadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazolo-thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for the treatment of infections caused by urease-positive microorganisms.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the urease enzyme, which is a virulence factor in urease-positive microorganisms . The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and thereby exerting its antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
1,3,4-Thiadiazole Derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial properties.
Uniqueness
6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the fusion of both triazole and thiadiazole rings, along with the presence of nitrophenyl and pyridinyl substituents. This unique structure contributes to its enhanced biological activity and potential therapeutic applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H10N6O2S |
|---|---|
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
6-(4-nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N6O2S/c21-20(22)11-5-3-9(4-6-11)13-18-19-12(16-17-14(19)23-13)10-2-1-7-15-8-10/h1-8,13,18H |
Clave InChI |
UURBOMZRYRNQQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


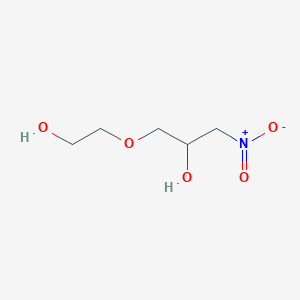
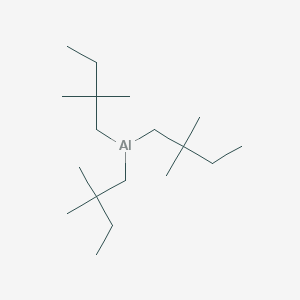
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
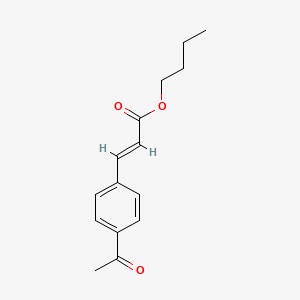
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
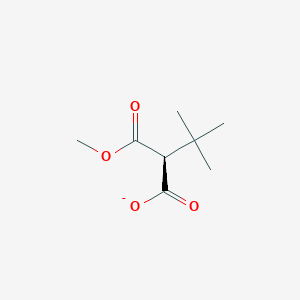
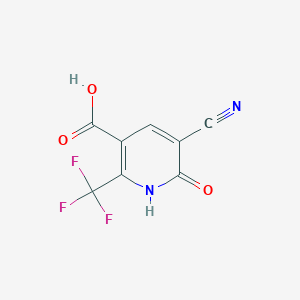
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)

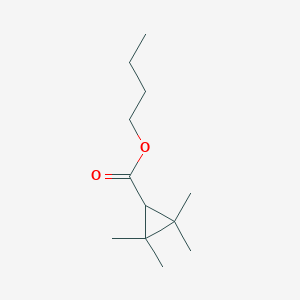
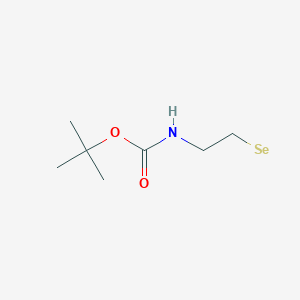
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)

